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Compound of Interest

Compound Name:
6-(Trifluoromethyl)pyridine-3-

carboxaldehyde

Cat. No.: B031289 Get Quote

An In-Depth Technical Guide to the Reactivity of 6-(Trifluoromethyl)pyridine-3-
carboxaldehyde

Abstract
6-(Trifluoromethyl)pyridine-3-carboxaldehyde (CAS: 386704-12-7) is a pivotal heterocyclic

building block in modern medicinal chemistry and drug development. Its utility is largely

dictated by the reactivity of the aldehyde functional group, which is significantly modulated by

the unique electronic properties of the trifluoromethyl-substituted pyridine ring. This guide

provides an in-depth analysis of the factors governing the reactivity of this aldehyde, explores

its key chemical transformations, and offers detailed experimental protocols for its synthesis

and derivatization. This document is intended for researchers, chemists, and drug development

professionals seeking to leverage this versatile reagent in their synthetic programs.

Introduction and Strategic Importance
6-(Trifluoromethyl)pyridine-3-carboxaldehyde, also known as 6-

(trifluoromethyl)nicotinaldehyde, has emerged as a critical intermediate in the synthesis of

complex molecular architectures for pharmaceutical applications.[1] Notably, it is a key reagent

in the preparation of novel piperidine derivatives being investigated as potential treatment

agents for Alzheimer's disease.[2][3][4] Furthermore, its application in synthesizing selective

aldosterone synthase inhibitors highlights its importance in developing treatments for

cardiovascular conditions like resistant hypertension.[5][6] The strategic value of this molecule
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lies in the predictable and enhanced reactivity of its aldehyde group, which allows for its

reliable incorporation into diverse scaffolds.

Physicochemical Properties
A summary of the key physical and chemical properties of 6-(Trifluoromethyl)pyridine-3-
carboxaldehyde is provided below.

Property Value Reference(s)

CAS Number 386704-12-7 [5]

Molecular Formula C₇H₄F₃NO [2]

Molecular Weight 175.11 g/mol [2]

Melting Point 52-56 °C [2][3]

Boiling Point ~72 °C [3]

Appearance White to almost white solid [3]

Storage 2-8°C, Air Sensitive [3][5]

Core Reactivity Analysis: The Influence of
Electronic Effects
The chemical behavior of the aldehyde group in 6-(trifluoromethyl)pyridine-3-
carboxaldehyde is not merely that of a typical aromatic aldehyde. Its reactivity is profoundly

enhanced by the powerful electron-withdrawing effects of both the C6-trifluoromethyl group and

the pyridine ring nitrogen.

Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the most potent electron-withdrawing

groups used in medicinal chemistry. Through a strong negative inductive effect (-I), it

aggressively pulls electron density from the pyridine ring.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than the

carbon atoms and exerts its own electron-withdrawing effect, further deactivating the
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aromatic system towards electrophilic substitution but increasing the electrophilicity of ring

carbons and their substituents.

The confluence of these two effects makes the aldehyde's carbonyl carbon exceptionally

electron-deficient (highly electrophilic). This pronounced partial positive charge (δ+) renders the

aldehyde highly susceptible to attack by a wide range of nucleophiles, often allowing reactions

to proceed under milder conditions than with less activated aldehydes.

Diagram 1: Electronic effects activating the aldehyde.

Synthesis of the Core Reagent
The most common and efficient route to 6-(trifluoromethyl)pyridine-3-carboxaldehyde is the

oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.[1] This

transformation is typically achieved using manganese dioxide (MnO₂), a mild and selective

oxidizing agent that is particularly effective for allylic and benzylic-type alcohols.
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Diagram 2: Synthesis Workflow

(6-(Trifluoromethyl)pyridin-3-yl)methanol

6-(Trifluoromethyl)pyridine-3-carboxaldehyde

  Oxidation
  MnO₂, DCM, RT  

Diagram 3: Reductive Amination Mechanism

One-Pot Reaction

Aldehyde + R₂NH

Iminium Ion Intermediate
[R-CH=NR₂]⁺

 Condensation
 (-H₂O) 

Amine Product

 Reduction
 NaBH(OAc)₃ 

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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